molecular formula C14H20ClNO2 B1583487 Dimethylaminoethyl acrylate benzyl chloride CAS No. 46830-22-2

Dimethylaminoethyl acrylate benzyl chloride

Cat. No.: B1583487
CAS No.: 46830-22-2
M. Wt: 269.77 g/mol
InChI Key: ZGCZDEVLEULNLJ-UHFFFAOYSA-M
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Description

Dimethylaminoethyl acrylate benzyl chloride is a chemical compound with the molecular formula C14H20ClNO2. It is a quaternary ammonium salt formed by the reaction of dimethylaminoethyl acrylate with benzyl chloride. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylaminoethyl acrylate benzyl chloride is synthesized through the quaternization of dimethylaminoethyl acrylate with benzyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:

Dimethylaminoethyl acrylate+Benzyl chlorideDimethylaminoethyl acrylate benzyl chloride\text{Dimethylaminoethyl acrylate} + \text{Benzyl chloride} \rightarrow \text{this compound} Dimethylaminoethyl acrylate+Benzyl chloride→Dimethylaminoethyl acrylate benzyl chloride

The reaction is usually carried out in the presence of a base, such as sodium carbonate or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl acrylate benzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Polymerization: The acrylate group can participate in free radical polymerization, forming polymers with unique properties.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding dimethylaminoethanol and acrylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Polymerization: Initiators such as azobisisobutyronitrile or benzoyl peroxide are used to initiate the polymerization process.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives of this compound.

    Polymerization: Polymers with acrylate backbones and quaternary ammonium functionalities.

    Hydrolysis: Dimethylaminoethanol and acrylic acid.

Scientific Research Applications

Dimethylaminoethyl acrylate benzyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of cationic polymers and copolymers.

    Biology: Employed in the preparation of biomaterials and drug delivery systems.

    Medicine: Investigated for its potential use in antimicrobial agents and gene delivery vectors.

    Industry: Utilized in the production of flocculants, paper-making chemicals, and water treatment agents.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminoethyl acrylate: Lacks the benzyl chloride moiety, resulting in different reactivity and applications.

    Benzyl chloride: A simple alkyl halide with different chemical properties and uses.

    Acrylate Esters: Compounds with similar acrylate functionalities but different substituents.

Uniqueness

Dimethylaminoethyl acrylate benzyl chloride is unique due to its combination of acrylate and quaternary ammonium functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

benzyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZDEVLEULNLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31361-95-2
Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1), homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31361-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9050430
Record name N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1)
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CAS No.

46830-22-2
Record name Acryloyloxyethyldimethylbenzylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46830-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethyl acrylate benzyl chloride
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Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride
Source EPA DSSTox
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Record name Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride
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Record name DIMETHYLAMINOETHYL ACRYLATE BENZYL CHLORIDE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9330J8T133
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Synthesis routes and methods

Procedure details

Into a two-necked flask provided with a reflux condenser and a dropping funnel were introduced 85.9 g (0.6 mol) of acryloyloxyethyl-N,N-dimethylamine, 160 g of acetone and 0.1 g of hydroquinone monomethyl ether, which was employed as a polymerization inhibitor, and then mixed homogeneously. After dropping 75.9 g (0.6 mol) of benzyl chloride thereinto within about 15 minutes, the mixture was allowed to stand overnight under stirring at room temperature. Then the reaction mixture was washed with 500 ml of acetone to obtain crystals of acryloyloxyethyl-N,N-dimethylbenzylammonium chloride.
Quantity
85.9 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
160 g
Type
solvent
Reaction Step One
Quantity
75.9 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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